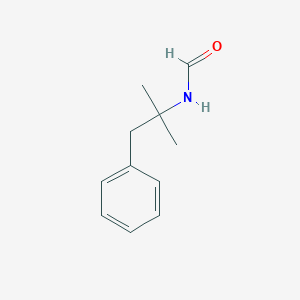

N-(alpha,alpha-Dimethylphenethyl)formamide

Descripción general

Descripción

N-(alpha,alpha-Dimethylphenethyl)formamide is a chemical compound that belongs to the class of formamides. Formamides are amides derived from formic acid and generally exhibit a wide range of chemical and physical properties, which make them useful in various chemical reactions and as intermediates in the synthesis of other compounds.

Synthesis Analysis

The synthesis of formamides, including N-(alpha,alpha-Dimethylphenethyl)formamide, can be achieved through several methods. One approach is the photoinduced oxidative formylation of N,N-dimethylanilines with molecular oxygen, which does not require an external photocatalyst and provides the corresponding formamides in good yields under mild reaction conditions . Another method involves the reaction of formic acid with isocyanates derived from N-Fmoc alpha-amino acids/peptide acids, catalyzed by DMAP, yielding stable formamides as crystalline solids . Additionally, N-formyl imide has been used as an N-formylating agent for the direct synthesis of N-formamides, which is notable for its operational simplicity and metal-free conditions .

Molecular Structure Analysis

The molecular structure of formamides, including N-(alpha,alpha-Dimethylphenethyl)formamide, is characterized by the presence of a formyl group attached to an amine. In the case of N,N'-bis(2,6-diisopropylphenyl)formamidine, a related compound, the molecule crystallizes in an E-anti configuration with tautomeric disorder of the N-bonded H atoms . For N-(2,6-Diisopropylphenyl)formamide, the structure is non-planar with the phenyl ring tilted at a significant dihedral angle with respect to the formamide group, which is the largest known among structurally characterized formamides .

Chemical Reactions Analysis

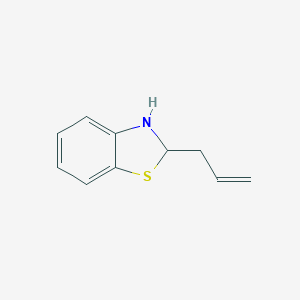

Formamides, including N-(alpha,alpha-Dimethylphenethyl)formamide, can participate in various chemical reactions. They can act as photosensitizers in photoinduced reactions , serve as intermediates in the synthesis of other compounds , and be used as carbonyl sources in the synthesis of heterocyclic compounds such as benzimidazoles and quinazolinones . The efficient preparation of N-methylformamide, a related compound, has been developed for use as an antitumor agent, demonstrating the potential medicinal applications of formamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of formamides are influenced by their molecular structure. Monte Carlo simulations have been used to investigate the structural properties of liquid formamide—N,N-dimethylformamide mixtures, revealing that local spatial regions with the structure of pure components are conserved in a wide range of concentrations . This suggests that the physical properties of formamides can be fine-tuned by mixing with other similar compounds. The hydrogen bonding capabilities of formamides, as seen in N-(2,6-Diisopropylphenyl)formamide, where molecules are linked via N—H⋯O hydrogen bonds forming infinite chains, are crucial for their solubility and interaction with other molecules .

Aplicaciones Científicas De Investigación

Biological and Environmental Effects of Related Compounds

Biological Effects of Acetamide and Formamide Derivatives : A comprehensive review on the toxicology and biological effects of acetamide, formamide, and their derivatives, including dimethyl derivatives, was conducted. These chemicals have significant commercial importance, and new data has considerably enhanced our understanding of their biological implications. The review also includes discussions on environmental toxicology, reflecting the broad interest in these materials' biological and environmental impacts (Kennedy, 2001).

Chemistry and Biochemistry

Chemistry and Safety of Acrylamide : An integrated review on acrylamide, a reactive molecule used worldwide, highlights its applications, chemistry, metabolism, and toxicology. Despite its industrial utility, acrylamide's presence in foods and its potential health effects have prompted extensive research into its biochemistry and safety, contributing to a deeper understanding of its role and impact (Friedman, 2003).

Neurological Applications

Safinamide in Neurological Disorders : The development and application of safinamide, an alpha-aminoamide, illustrate its utility in managing Parkinson's disease and its potential in other neurological and muscular diseases. This review covers the evolution of safinamide from a weak anticonvulsant to a robust therapeutic option, emphasizing the importance of understanding specific chemical functionalities and their biological effects (Wasan et al., 2020).

Environmental Applications

Nanofiltration Membranes with Crumpled Polyamide Films : Recent advances in nanofiltration membrane technology demonstrate the application of crumpled polyamide films, highlighting their enhanced separation performance in water treatment. This critical review covers the mechanisms, performances, and environmental applications of these membranes, showcasing the intersection of materials science and environmental engineering (Shao et al., 2022).

Safety And Hazards

While specific safety and hazard information for NDMF is not available in the search results, it’s important to note that DMF, a related compound, has been associated with several safety hazards. DMF is known to be incompatible with a wide variety of substances and has resulted in many incidents over the years .

Propiedades

IUPAC Name |

N-(2-methyl-1-phenylpropan-2-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(2,12-9-13)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDURGCJDOKTFHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401279270 | |

| Record name | N-(1,1-Dimethyl-2-phenylethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401279270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(alpha,alpha-Dimethylphenethyl)formamide | |

CAS RN |

52117-13-2 | |

| Record name | N-(1,1-Dimethyl-2-phenylethyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52117-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(alpha,alpha-Dimethylphenethyl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052117132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1,1-Dimethyl-2-phenylethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401279270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(α,α-dimethylphenethyl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Chloromethyl)-5,10-dihydroxy-7-methyl-1,6-dihydropyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B134345.png)

![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)